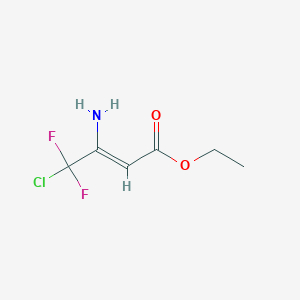

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C6H8ClF2NO2 It is a derivative of butenoate, characterized by the presence of amino, chloro, and difluoro groups

Métodos De Preparación

The synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves multi-step organic synthesis. One common method includes the reaction of ethyl 3-amino-4,4-difluorobut-2-enoate with a chlorinating agent to introduce the chloro group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .

Análisis De Reacciones Químicas

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Substitution Reactions : The chloro group can be replaced by other nucleophiles.

- Oxidation and Reduction : The compound can be transformed into different derivatives.

- Addition Reactions : The double bond in the butenoate moiety can react with electrophiles or nucleophiles.

This compound is recognized for its role as an intermediate in the synthesis of herbicides, particularly saflufenacil. Its mechanism of action primarily involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll biosynthesis in plants. This inhibition disrupts normal growth processes in target plants, making it effective for weed control.

Pharmacological Research

Research into the pharmacological properties of this compound may lead to the development of new drugs. Its derivatives could be studied for potential therapeutic applications against various diseases due to their biological activity .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials, owing to its unique combination of functional groups that confer distinct chemical properties.

Case Studies and Research Findings

- Herbicide Development : Studies have shown that derivatives of this compound exhibit potent herbicidal activity by targeting PPO enzymes, which are critical for plant growth regulation .

- Synthetic Pathways : Research has documented efficient synthetic pathways for producing this compound and its derivatives, showcasing yields ranging from 74% to 97% under optimized conditions .

- Pharmaceutical Applications : Investigations into its potential as a pharmaceutical agent highlight its inhibitory effects on specific enzymes, suggesting avenues for drug development targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and difluoro groups may enhance its binding affinity and specificity. The pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate can be compared with similar compounds such as:

Ethyl 3-amino-4,4-difluorobut-2-enoate: Lacks the chloro group, which may affect its reactivity and applications.

Ethyl 3-amino-4,4,4-trifluorocrotonate: Contains an additional fluorine atom, which can influence its chemical properties and biological activity.

Ethyl 3-amino-4-chloro-4,4,4-trifluorobut-2-enoate: Similar structure but with an extra fluorine atom, potentially altering its reactivity and applications.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is a fluorinated organic compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly saflufenacil. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈ClF₂N₁O₂. Its unique structure features:

- Amino group : Contributes to hydrogen bonding and reactivity.

- Chloro substituent : Enhances herbicidal activity.

- Difluorinated backbone : Increases stability and selectivity in biological applications.

Table 1: Chemical Structure Overview

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₈ClF₂N₁O₂ | Intermediate for saflufenacil; potent herbicide |

| Ethyl 3-amino-4,4,4-trifluorobut-2-enoate | C₆H₈F₃N₁O₂ | Contains three fluorine atoms; different herbicidal properties |

| Ethyl (E)-3-amino-4-chlorobut-2-enoate | C₆H₈ClN₁O₂ | Lacks fluorine; less potent herbicidal activity |

The primary mechanism of action for this compound is through the inhibition of protoporphyrinogen oxidase (PPO), a crucial enzyme in the chlorophyll biosynthesis pathway in plants. By inhibiting this enzyme, the compound disrupts the normal growth processes of target plants, leading to effective weed control.

Biological Activity and Applications

This compound exhibits notable biological activity due to its role in synthesizing saflufenacil. Saflufenacil is known for its efficacy against a wide range of broadleaf weeds and grasses. The compound's fluorinated structure enhances its performance as a selective herbicide.

Case Studies and Research Findings

- Herbicidal Efficacy : Research indicates that saflufenacil demonstrates potent activity against various weed species, significantly outperforming non-fluorinated counterparts. The presence of fluorine atoms in the structure is linked to increased lipophilicity and better membrane penetration in plant cells .

- Toxicological Assessments : Studies have shown that while this compound exhibits herbicidal properties, it also poses risks regarding acute toxicity. It is classified as harmful if swallowed or in contact with skin . These findings underline the need for careful handling during agricultural applications.

- Comparative Analysis : A comparative study of similar compounds revealed that ethyl 3-amino derivatives generally exhibit enhanced biological activity due to their structural features. For instance, the introduction of additional fluorine atoms often correlates with increased herbicidal potency .

Propiedades

IUPAC Name |

ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSNKGPBXWKIQK-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)Cl)\N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.